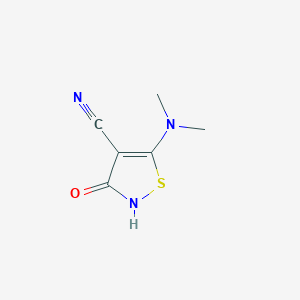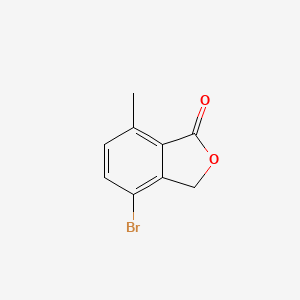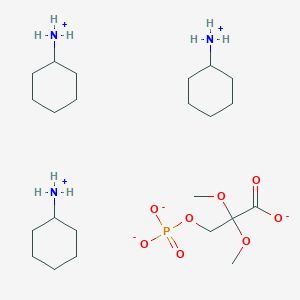![molecular formula C11H14N4O2 B13032020 tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13032020.png)
tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The unique structure of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate allows it to interact with various biological targets, making it a promising candidate for therapeutic development.
Vorbereitungsmethoden
The synthesis of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with tert-butyl cyanoacetate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: N-Boc-protected 5-formyl-1H-pyrazol-4-amines and tert-butyl cyanoacetate.
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF).
Cyclocondensation: The reaction mixture is heated to promote cyclocondensation, leading to the formation of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate.
Analyse Chemischer Reaktionen
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. .
Biological Studies: Researchers use this compound to study its effects on different biological pathways and molecular targets. It serves as a tool for understanding the mechanisms of action of potential drugs.
Industrial Applications:
Wirkmechanismus
The mechanism of action of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but differs in the substitution pattern.
Pyrazolo[4,3-c]pyridine: Another related compound with a different substitution pattern, it has shown promise in various biological applications.
The uniqueness of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate lies in its specific substitution pattern and functional groups, which contribute to its distinct biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H14N4O2 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
tert-butyl 6-aminopyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-9-4-7(12)5-13-8(9)6-14-15/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
OPCRPBZHCJJFOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)

![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)

![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)



![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)

![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)

